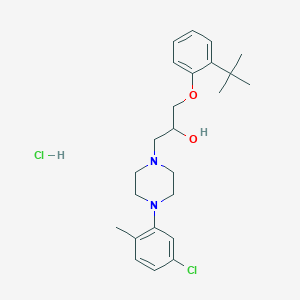![molecular formula C20H18N4O2S2 B2718726 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole CAS No. 897468-87-0](/img/structure/B2718726.png)
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both benzene and thiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole typically involves the coupling of substituted 2-amino benzothiazoles with various reagents. One common method includes the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines.
Aplicaciones Científicas De Investigación
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in anti-inflammatory and anti-cancer research.
Biological Studies: The compound is studied for its ability to inhibit quorum sensing in bacteria, which is crucial for understanding bacterial communication and pathogenesis.
Industrial Applications: It may be used in the development of corrosion inhibitors due to its ability to form protective coatings on metal surfaces.
Mecanismo De Acción
The mechanism of action of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in anti-inflammatory applications, it inhibits cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins . In bacterial studies, it interferes with quorum sensing pathways, disrupting bacterial communication and biofilm formation .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d]thiazole-2-thiol: Known for its quorum sensing inhibition properties.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have shown significant anti-inflammatory activity.
Uniqueness
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole is unique due to its dual benzothiazole structure, which enhances its biological activity and potential therapeutic applications. Its ability to inhibit quorum sensing and its anti-inflammatory properties make it a versatile compound in scientific research.
Propiedades
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-26-13-6-7-15-17(12-13)28-20(22-15)24-10-8-23(9-11-24)19(25)18-21-14-4-2-3-5-16(14)27-18/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCLHHNJJKPABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-(2-((4-butyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2718650.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide](/img/structure/B2718654.png)
![1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole](/img/structure/B2718657.png)
![3,6-dichloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2718658.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2718660.png)

![3-[2-(Prop-2-enoylamino)phenyl]propanamide](/img/structure/B2718663.png)
![2-[(1,7-dimethyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid](/img/structure/B2718664.png)

![[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]acetic acid](/img/structure/B2718666.png)
